molecular formula C6H10KO8 B12512682 D-saccharate potassium

D-saccharate potassium

Cat. No.: B12512682
M. Wt: 249.24 g/mol
InChI Key: AHPUWJRVCCLSPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : D-saccharate potassium is synthesized through the oxidation of glucose using nitric acid. The process involves the following steps :

    Oxidation: Glucose is oxidized with nitric acid to produce D-saccharic acid.

    Neutralization: The resulting D-saccharic acid is neutralized with potassium hydroxide to form this compound.

Industrial Production Methods: : The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: : D-saccharate potassium undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-saccharate potassium has a wide range of applications in scientific research, including :

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in studies related to metabolic pathways involving glucuronic acid cycles.

    Medicine: It has potential therapeutic applications due to its cholesterol-lowering and chemotherapeutic properties.

    Industry: It is used in the production of pharmaceuticals, resins, and plastics.

Mechanism of Action

The mechanism of action of D-saccharate potassium involves its interaction with various molecular targets and pathways . It exerts its effects by:

Comparison with Similar Compounds

D-saccharate potassium can be compared with other similar compounds such as :

    D-glucaric acid: Both compounds are derived from glucose and have similar chemical properties. this compound is more soluble in water.

    Calcium D-saccharate: This compound has similar applications but differs in its solubility and bioavailability.

    D-gluconic acid: While both compounds are derived from glucose, D-gluconic acid has different chemical properties and applications.

Uniqueness: : this compound is unique due to its combination of cholesterol-lowering, chemotherapeutic, and antimutagenic properties. Its solubility in water and stability make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H10KO8

Molecular Weight

249.24 g/mol

InChI

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);

InChI Key

AHPUWJRVCCLSPB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K]

Origin of Product

United States

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